

Solid-State Characterization & Preformulation: A Technical Guide to Physical Properties

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Compound of Interest

Compound Name: *1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene*

Cat. No.: *B13516931*

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Executive Summary: The Preformulation Imperative

In drug development, physical properties are not merely identification markers; they are the thermodynamic fingerprints that dictate a molecule's developability. A compound's melting point is a proxy for its crystal lattice energy, directly influencing solubility. Solubility, in turn, governs bioavailability (BCS Classification). This guide moves beyond basic measurement, focusing on the causality between solid-state physics and pharmaceutical performance. We will explore high-precision protocols for Melting Point, Boiling Point, and Solubility, grounded in regulatory standards (USP, OECD, FDA).

Part 1: Thermodynamics of Phase Transitions (Melting Point)

The Mechanistic View

The melting point (

) is the temperature at which the crystal lattice collapses because the entropic gain of the liquid state overcomes the enthalpic penalty of breaking intermolecular bonds. For a senior scientist,

is a critical indicator of:

- Polymorphism: Different crystal habits possess different lattice energies and, consequently, different melting points and solubilities.
- Purity: Impurities disrupt the lattice, causing melting point depression and range broadening (governed by the Van't Hoff equation).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

While capillary methods (USP <741>) are standard for identification, DSC is the industry standard for preformulation profiling (OECD 102).

Objective: Determine onset temperature (), peak maximum, and enthalpy of fusion ().

Step-by-Step Methodology:

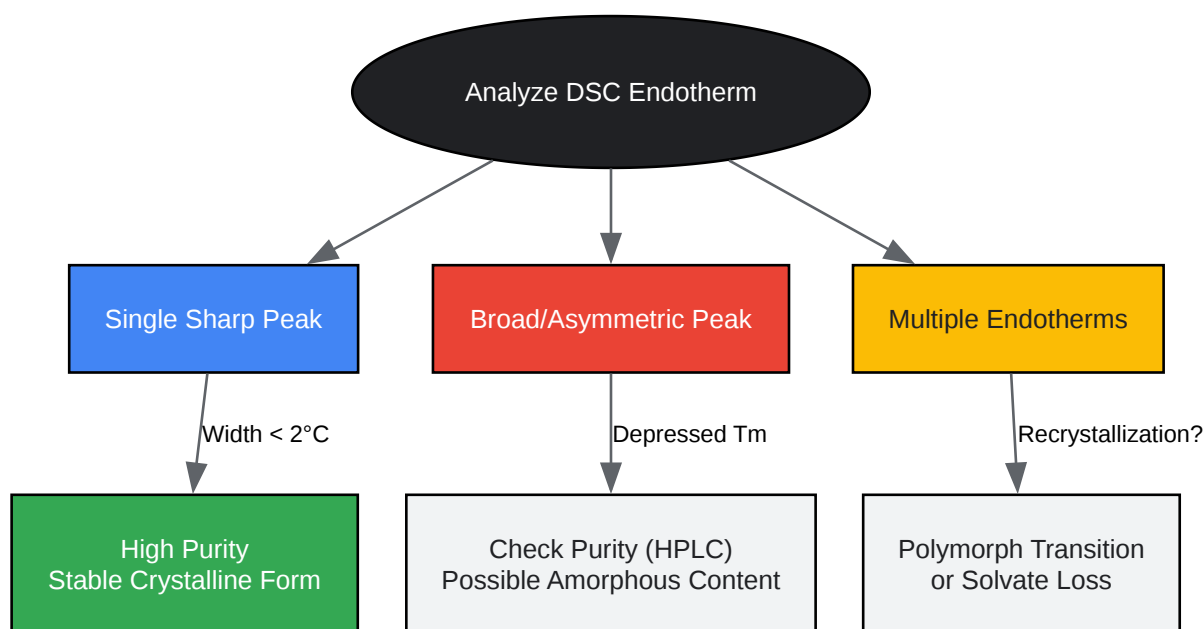
- Sample Preparation: Weigh 2–5 mg of sample into a standard aluminum pan. Crimp with a pinhole lid (allows volatile escape) or hermetic seal (if solvates are suspected).
- Reference: Use an empty, matched aluminum pan.
- Purge Gas: Nitrogen at 50 mL/min to prevent oxidation.
- Thermal Cycle:
 - Equilibration: Hold at 25°C for 1 min.
 - Ramp: Heat at 10°C/min to 10°C below expected .
 - Critical Phase: Slow ramp to 1°C/min through the melting transition to accurately resolve the onset.

- Data Analysis: Integrate the endothermic peak to calculate (J/g).

Trustworthiness Check (Self-Validation):

- Sharpness: A peak width at half height $< 2^{\circ}\text{C}$ indicates high purity.
- Shape: Asymmetric "shoulders" often indicate polymorphic transitions or solvate desolvation.

Visualization: DSC Interpretation Logic



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Figure 1: Decision logic for interpreting DSC thermograms during solid-state characterization.

Part 2: Volatility and Phase Equilibrium (Boiling Point)

The Mechanistic View

For solid Active Pharmaceutical Ingredients (APIs), boiling point is rarely measured directly due to decomposition. However, for liquid intermediates, oils, and solvents, it is critical. The boiling

point occurs when the liquid's vapor pressure equals the external atmospheric pressure.[1][2]
[3][4]

Experimental Protocol: Siwoloboff Method (Microscale)

In early discovery, material is scarce. The Siwoloboff method (OECD 103) allows accurate determination with <0.5 mL of sample.

Step-by-Step Methodology:

- Setup: Place 0.5 mL of liquid in a standard ignition tube.
- Capillary Insertion: Seal a melting point capillary at one end. Invert it (open end down) into the liquid sample.
- Heating: Attach the tube to a thermometer bulb and immerse in a silicone oil bath. Heat at 3°C/min.
- Observation:
 - Initial: Occasional bubbles escape the capillary (thermal expansion).
 - Boiling: A continuous, rapid stream of bubbles emerges (Vapor Pressure > Atmospheric Pressure).[5]
- The Measurement: Stop heating immediately. As the bath cools, the bubbling will slow.[3][5] Record the temperature exactly when the liquid sucks back up into the capillary.
 - Why? At this precise moment, the vapor pressure inside the capillary equals the external atmospheric pressure.[5]

Data Presentation: Pressure Correction Boiling points must be corrected to 760 mmHg (1 atm) using the Sydney-Young equation if measured at different pressures.

Solvent Class	Correction Factor ()
Non-polar liquids	0.00010
Polar liquids	0.00012
Hydrogen-bonded (e.g., Alcohols)	0.00014

Part 3: Solvation Dynamics and Bioavailability (Solubility)

The Mechanistic View

Solubility is not a single number; it is a function of pH, temperature, and time.

- Kinetic Solubility: Measured rapidly (precipitation from DMSO stock). Good for HTS, but prone to supersaturation errors.
- Thermodynamic Solubility: The equilibrium concentration of a compound in a saturated solution with excess solid present. This is the "Gold Standard" for IND submissions.

Experimental Protocol: Shake-Flask Method (Equilibrium)

This protocol aligns with OECD Test Guideline 105 and FDA M9 Guidance for BCS classification.

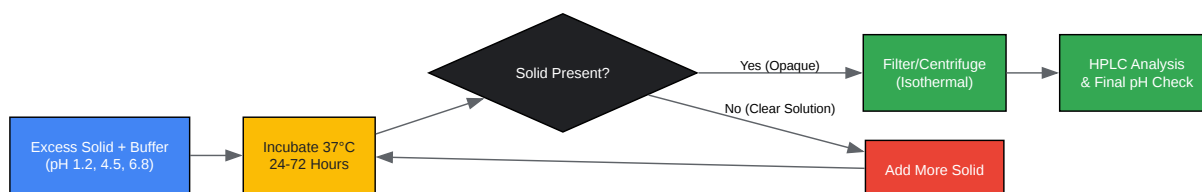
Objective: Determine thermodynamic solubility at pH 1.2, 4.5, and 6.8.

Step-by-Step Methodology:

- Media Preparation: Prepare USP buffers (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate).
- Saturation: Add excess solid API to 10 mL of buffer in glass vials. The solution must remain opaque (undissolved solid visible).
- Equilibration:

- Place vials in an orbital shaker incubator at $37^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$.
- Agitate at 100–200 RPM for 24 to 72 hours.
- Phase Separation (Critical Step):
 - Filtration: Use a heated syringe filter (to prevent precipitation upon cooling) OR
 - Centrifugation: Centrifuge at 37°C .
- Analysis: Dilute the supernatant immediately and analyze via HPLC-UV.
- pH Verification: Measure the pH of the supernatant after equilibrium. If the API is a salt, it may have shifted the buffer pH.

Visualization: The Solubility Workflow



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Figure 2: Standard "Shake-Flask" workflow for determining thermodynamic solubility.

Part 4: Integrated Data Summary

The following table summarizes how these physical properties map to the Biopharmaceutics Classification System (BCS), which determines regulatory biowaiver eligibility.

Property	Parameter	High Solubility Criteria (FDA M9)	Low Solubility Implications
Melting Point	Lattice Energy	N/A (Indirect correlation)	High MP (>200°C) often correlates with low solubility due to stable crystal lattice.
Solubility	Dose/Solubility Ratio	Highest dose strength is soluble in < 250 mL water over pH 1.2–6.8.	Requires formulation enhancement (micronization, amorphous solid dispersions).
Permeability	LogP / Caco-2	> 85% Absorption	Class III or IV categorization.

References

- USP <741> Melting Range or Temperature. United States Pharmacopeia.[6] (Current Revision). Defines capillary methods and apparatus classes.
- OECD Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. (1995).[3][7] Describes DSC and capillary methods for regulatory safety testing.
- OECD Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [2][8] (1995).[3][7] Details the Siwoloboff and distillation methods.
- OECD Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.[2] (1995).[3][7] The global standard for the Shake-Flask method.
- FDA Guidance for Industry: M9 Biopharmaceuticals Classification System-Based Biowaivers. (2021). Establishes the solubility protocols required for BCS classification.

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